methyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
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Overview
Description
Methyl 2-[(3E)-3-({2-[(2-methoxyphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3E)-3-({2-[(2-methoxyphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Methyl 2-[(3E)-3-({2-[(2-methoxyphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(3E)-3-({2-[(2-methoxyphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure, known for its role in plant growth and development.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
Uniqueness
Methyl 2-[(3E)-3-({2-[(2-methoxyphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is unique due to its specific functional groups and structural complexity, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[[2-[(2-methoxybenzoyl)amino]acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C21H20N4O6/c1-30-16-10-6-4-8-14(16)20(28)22-11-17(26)23-24-19-13-7-3-5-9-15(13)25(21(19)29)12-18(27)31-2/h3-10,29H,11-12H2,1-2H3,(H,22,28) |
InChI Key |
PFUUHODAJBKVMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O |
Origin of Product |
United States |
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